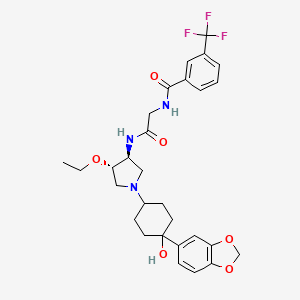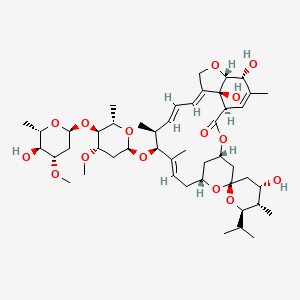
INCB3344
Übersicht
Beschreibung
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a useful research compound. Its molecular formula is C29H34F3N3O6 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Immunologie: CCR2-Antagonist bei entzündlichen Erkrankungen
INCB3344 ist ein potenter und selektiver niedermolekularer Antagonist des Maus-CCR2-Rezeptors . Es wurde gezeigt, dass es die Bindung von CCL2 an Maus-Monozyten mit nanomolarer Potenz hemmt und eine dosisabhängige Hemmung von CCL2-vermittelten funktionalen Reaktionen zeigt . Diese Verbindung weist eine gute orale Bioverfügbarkeit und systemische Exposition bei Nagetieren auf, was In-vivo-pharmakologische Studien ermöglicht . Seine Anwendung in der Immunologie ist bedeutsam, da es zur Reduktion des Makrophagen-Einstroms in einem Mausmodell der verzögerten Überempfindlichkeit verwendet wurde, was zu einer erheblichen Reduktion der Gewebsentzündung führte . Dies deutet darauf hin, dass this compound ein wertvolles Werkzeug bei der Behandlung chronisch-entzündlicher Erkrankungen sein könnte.
Onkologie: Steigerung der Wirksamkeit der transarteriellen Chemoembolisation
Im Bereich der Onkologie wurde this compound auf sein Potenzial untersucht, die Wirksamkeit der transarteriellen Chemoembolisation (TACE) bei Hepatokarzinom zu verbessern . Die Fähigkeit der Verbindung, die CCL2/CCR2-Achse zu blockieren, ist entscheidend für die Reduktion der Makrophagen- und Neutrophilen-Infiltration, die mit einer schlechten Prognose bei Leberkrebs verbunden sind . Durch die gezielte Ansteuerung dieser Achsen zeigte this compound in Kombination mit TACE in einem Rattenmodell des Hepatozellulären Karzinoms verstärkte Antitumor-Effekte .
Ophthalmologie: Behandlung der Makuladegeneration
This compound hat therapeutischen Wert in der Ophthalmologie, insbesondere bei der Behandlung der altersbedingten Makuladegeneration (AMD) . Es wurde gezeigt, dass die Behandlung mit this compound die Neubildung von Choroideal-Neovaskularisation (CNV) deutlich unterdrücken und bereits bestehende CNVs schrumpfen lassen kann . Dies ist bedeutsam, da CNV eine Hauptursache für Sehverlust bei AMD ist, und die Rolle von this compound als CCR2-Antagonist könnte einen neuen Weg für die Behandlung bieten.
Neurologie: Potenzial in Modellen der Multiplen Sklerose
Die Verbindung wurde auch in neurologischen Anwendungen untersucht, speziell in der experimentellen Autoimmunenzephalomyelitis (EAE), einem Modell der Multiplen Sklerose . Die Behandlung mit this compound führte zu einer signifikanten Reduktion der Krankheit bei Mäusen, die EAE ausgesetzt waren . Dies deutet darauf hin, dass this compound durch die gezielte Ansteuerung des CCR2-Rezeptors potenzielle therapeutische Vorteile für Patienten mit Multipler Sklerose haben könnte.
Rheumatologie: Anwendung bei entzündlicher Arthritis
Die Rolle von this compound in der Rheumatologie wurde durch seine Auswirkungen auf die entzündliche Arthritis untersucht . In einem Rattenmodell der entzündlichen Arthritis reduzierte die therapeutische Dosierung von this compound die Schwere der Krankheit signifikant . Dies deutet darauf hin, dass this compound bei der Behandlung von Arthritis von Vorteil sein könnte, indem es die Makrophagen-vermittelte Gewebszerstörung hemmt.
Pharmakokinetik: Bioverfügbarkeit und Exposition bei Nagetieren
Die pharmakokinetischen Eigenschaften von this compound sind bemerkenswert, wobei die Verbindung eine gute orale Bioverfügbarkeit und systemische Exposition in Nagetiermodellen aufweist . Dies macht es zu einem hervorragenden Kandidaten für In-vivo-Studien und könnte möglicherweise auf die Pharmakokinetik beim Menschen in klinischen Studien übertragen werden.
Wirkmechanismus
Target of Action
INCB3344, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a potent, selective, and orally bioavailable antagonist of the CCR2 receptor . The CCR2 receptor, also known as the C-C chemokine receptor type 2, plays a crucial role in the recruitment of macrophages and other inflammatory cells .
Mode of Action
This compound interacts with the CCR2 receptor, inhibiting the binding of its ligand, CCL2 . This interaction occurs with nanomolar potency, displaying IC50 values of 5.1 nM (hCCR2) and 9.5 nM (mCCR2) in binding antagonism . It also displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CCL2/CCR2 signaling pathway . By inhibiting the binding of CCL2 to the CCR2 receptor, this compound disrupts the downstream signaling events that would normally lead to macrophage recruitment and activation . This results in a reduction in tissue inflammation and a decrease in the secretion of proinflammatory cytokines such as TNF-α and IL-1β .
Pharmacokinetics
This compound possesses good oral bioavailability and systemic exposure in rodents, allowing for in vivo pharmacological studies . The compound exhibits a high clearance and a moderate volume of distribution, resulting in a short half-life of 1 hour .
Result of Action
The primary result of this compound’s action is a dose-dependent inhibition of macrophage influx in various disease models, such as a mouse model of delayed-type hypersensitivity . This leads to a substantial reduction in tissue inflammation . Therapeutic dosing of this compound has also been shown to significantly reduce disease severity in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of a lipid membrane . A study involving molecular modeling of the CCR2 receptor within a POPC lipid bilayer found that the dynamic behavior of the this compound-CCR2 complex was affected by the presence of the lipid membrane . This suggests that the cellular environment can influence the efficacy and stability of this compound.
Eigenschaften
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)
![(4S,6R)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1248645.png)









